molecular formula C16H16O5S B1173605 4-[(Mesitylsulfonyl)oxy]benzoic acid

4-[(Mesitylsulfonyl)oxy]benzoic acid

Cat. No.: B1173605
M. Wt: 320.359
InChI Key: LLUCANOTATUNGJ-UHFFFAOYSA-N
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Description

4-[(Mesitylsulfonyl)oxy]benzoic acid is a benzoic acid derivative featuring a mesitylsulfonyloxy group (-OSO₂Mes, where Mes = mesityl, 2,4,6-trimethylphenyl) at the para position of the aromatic ring. The mesityl group introduces steric hindrance and lipophilicity, making it distinct from simpler sulfonyl or alkoxy-substituted benzoic acids.

Properties

Molecular Formula

C16H16O5S

Molecular Weight

320.359

IUPAC Name

4-(2,4,6-trimethylphenyl)sulfonyloxybenzoic acid

InChI

InChI=1S/C16H16O5S/c1-10-8-11(2)15(12(3)9-10)22(19,20)21-14-6-4-13(5-7-14)16(17)18/h4-9H,1-3H3,(H,17,18)

InChI Key

LLUCANOTATUNGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 4-[(Mesitylsulfonyl)oxy]benzoic acid with similar benzoic acid derivatives:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference ID
4-[(Mesitylsulfonyl)oxy]benzoic acid -OSO₂(2,4,6-trimethylphenyl) C₁₆H₁₆O₅S High steric hindrance; potential enzyme inhibition -
4-(Methylsulfonyl)benzoic acid -SO₂CH₃ C₈H₈O₄S Soluble in polar solvents; used in synthesis
4-[trans-4-(1-Adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid -O-(cyclohexyl-urea-adamantyl) C₂₄H₃₁N₂O₄ Potent sEH inhibitor (IC₅₀: 0.5–2 nM)
4-(Methoxymethyl)benzoic acid -CH₂OCH₃ C₉H₁₀O₃ Moderate lipophilicity; used in liquid crystals
4-(Hexyloxy)benzoic acid -O-C₆H₁₃ C₁₃H₁₈O₃ Thermotropic liquid crystal formation
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid -SO₂NH(4-MeO-C₆H₄) C₁₄H₁₃NO₅S High similarity in sulfonamide functionalization

Key Observations:

  • Steric and Electronic Effects : The mesitylsulfonyloxy group introduces greater steric bulk compared to methylsulfonyl (-SO₂CH₃) or methoxymethyl (-CH₂OCH₃) groups. This hindrance may reduce reactivity in nucleophilic substitution but enhance binding selectivity in enzyme inhibition (e.g., as seen in adamantyl-urea analogs targeting sEH) .
  • Solubility : Sulfonyl-containing derivatives (e.g., 4-(Methylsulfonyl)benzoic acid) exhibit higher polarity and water solubility compared to alkoxy-substituted analogs like 4-(hexyloxy)benzoic acid, which are more lipophilic .
  • Biological Activity : Urea-linked adamantyl derivatives (e.g., t-AUCB in ) demonstrate picomolar inhibition of soluble epoxide hydrolase (sEH), suggesting that bulky substituents on benzoic acid scaffolds can enhance target affinity. The mesitylsulfonyl group may similarly improve pharmacokinetic properties by blocking metabolic degradation .

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